Pelargoninchloride
Description
Pelargonin chloride (CAS 17334-58-6), chemically known as pelargonidin-3,5-di-O-glucoside chloride, is an anthocyanin derivative widely used as a reference standard in natural product chemistry and food analysis. Its molecular formula is C₂₇H₃₁O₁₅Cl, with a molecular weight of 615.05 g/mol . Structurally, it consists of pelargonidin (an anthocyanidin aglycone) conjugated with two glucose moieties at the 3- and 5-positions, enhancing its solubility and stability compared to non-glycosylated anthocyanidins . Pelargonin chloride is typically stored at -20°C to prevent degradation, reflecting its sensitivity to heat and light .
Properties
Molecular Formula |
C12H23ClO4 |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
(1-chloro-2,3-dihydroxypropyl) nonanoate |
InChI |
InChI=1S/C12H23ClO4/c1-2-3-4-5-6-7-8-11(16)17-12(13)10(15)9-14/h10,12,14-15H,2-9H2,1H3 |
InChI Key |
SFFKECVSGQNTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC(C(CO)O)Cl |
Origin of Product |
United States |
Preparation Methods
Pelargoninchloride can be synthesized through the reaction of ferric nitrate and potassium oxalate. The reaction equation is as follows:
Fe(NO3)3+K2C2O4→FeC2O4+2KNO3
The reaction product is then crystallized and dried to obtain pure this compound . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
Pelargonidin chloride demonstrates significant antioxidant activity through radical scavenging mechanisms:
DPPH/ABTS assays
In comparative studies with six anthocyanidins, pelargonidin chloride achieved:
-
Stoichiometric value (n) : 3.1 in DPPH assay
ORAC assay
It showed a fluorometric oxygen radical absorbance capacity (ORAC) value of 4.8 μM Trolox equivalents/μM compound, ranking third among tested anthocyanidins .
Mechanistic insights
-
Reduces reactive oxygen species (ROS) by 58% in HepG2 cells exposed to citrinin
-
Prevents malondialdehyde formation under UVB irradiation by inhibiting lipid peroxidation
Enzyme Modulation
Pelargonidin chloride upregulates detoxification enzymes via the Keap1/Nrf2 pathway:
| Enzyme | Activity Increase | Mechanism | Source |
|---|---|---|---|
| Heme oxygenase-1 | 2.4-fold | Nrf2 nuclear translocation | |
| Glutathione peroxidase | 68% | ROS scavenging | |
| Superoxide dismutase | 52% | Mitochondrial protection |
Phosphodiesterase Inhibition
-
Increases intracellular cAMP and cGMP levels by 41% and 37%, respectively, contributing to antianaphylactic effects
Structural Reactivity
As a flavylium cation, pelargonidin chloride undergoes pH-dependent transformations:
-
Acidic conditions : Stabilizes as the red flavylium ion
-
Neutral/alkaline conditions : Forms colorless carbinol pseudobase or quinoidal blue species
Table 1: Antioxidant Activity Metrics
| Assay | Concentration (μM) | Activity Metric | Rank vs. Anthocyanidins |
|---|---|---|---|
| DPPH | 50 | n = 3.1 | 4th |
| ABTS | 50 | 87.5% radical reduction | 3rd |
| ORAC | 10 | 4.8 μM TE/μM | 3rd |
Table 2: Detoxification Enzyme Activation
| Enzyme | Baseline Activity (U/mg) | Post-Treatment (U/mg) | Fold Change |
|---|---|---|---|
| Quinone reductase | 12.3 ± 1.2 | 28.1 ± 2.5 | 2.3 |
| Glutathione transferase | 45.8 ± 3.1 | 89.4 ± 6.7 | 1.9 |
Scientific Research Applications
Pelargoninchloride has a wide range of scientific research applications:
Chemistry: Used as a chemical reagent for the preparation of other compounds.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory, antithrombotic, and antidiabetic effects.
Industry: Used as a natural colorant in food and industrial dyes
Mechanism of Action
The mechanism of action of Pelargoninchloride involves several pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Antithrombotic Effects: It prevents the formation of blood clots by inhibiting platelet aggregation.
Antidiabetic Effects: It enhances insulin sensitivity and reduces blood glucose levels.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pelargonin Chloride and Analogous Anthocyanins
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Glycosylation Sites | Key Functional Groups |
|---|---|---|---|---|---|
| Pelargonin chloride | 17334-58-6 | C₂₇H₃₁O₁₅Cl | 615.05 | 3,5-positions | Anthocyanidin, two glucosides |
| Pelargonidin chloride | 134-04-3 | C₁₅H₁₁O₅Cl | 306.69 | None (aglycone) | Anthocyanidin |
| Pelargonidin-3-glucoside chloride | 18466-51-8 | C₂₁H₂₁O₁₀Cl | 468.84 | 3-position | Anthocyanidin, one glucoside |
| Pelargonidin-3-O-rutinoside chloride | 33978-17-5 | C₂₇H₃₁O₁₄Cl | 615.05 | 3-position | Anthocyanidin, rutinoside (glucose + rhamnose) |
Key Observations :
- Glycosylation: Pelargonin chloride’s 3,5-diglucoside structure distinguishes it from monoglycosylated (e.g., pelargonidin-3-glucoside) or aglycone (pelargonidin chloride) forms. This increases its hydrophilicity and molecular weight compared to pelargonidin chloride (306.69 vs. 615.05 g/mol) .
Physicochemical and Stability Properties
Table 2: Stability and Handling Requirements
| Compound | Storage Temperature | Melting Point (°C) | Stability in Solution | Key Degradation Factors |
|---|---|---|---|---|
| Pelargonin chloride | -20°C | Not reported | Moderate | Light, heat, pH changes |
| Pelargonidin chloride | -20°C | 350 | Low | Oxidation, enzymatic hydrolysis |
| Pelargonidin-3-glucoside chloride | -20°C | Not reported | Moderate | Heat, acidic conditions |
Key Findings :
- Thermal Stability : Pelargonidin chloride (aglycone) exhibits a high melting point (350°C), suggesting greater thermal stability than its glycosylated derivatives, which degrade more readily under heat .
- Storage Sensitivity : All compounds require -20°C storage, but glycosylation in pelargonin chloride may mitigate oxidative degradation compared to the aglycone form .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing pelargonidin chloride with high purity, and how can researchers validate its structural integrity?
- Methodological Answer : Pelargonidin chloride synthesis typically involves acid-catalyzed hydrolysis of anthocyanin-rich plant extracts (e.g., strawberries or radishes) followed by purification via column chromatography. To validate purity and structure:
- Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) to confirm molecular weight and retention time .
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) should confirm proton environments and carbon frameworks, with characteristic peaks for the hydroxylated B-ring and glucose moieties (if present) .
- UV-Vis spectroscopy (λmax ~ 520 nm in acidic methanol) provides preliminary identification .
Q. How should researchers design experiments to assess pelargonidin chloride’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 2–8) and incubate pelargonidin chloride at controlled temperatures (4°C, 25°C, 37°C).
- Monitor degradation kinetics using UV-Vis spectrophotometry at 24-hour intervals.
- For quantitative analysis, employ HPLC-DAD to track changes in peak area and retention time.
- Document protocols in line with reproducibility guidelines, ensuring all parameters (e.g., buffer composition, light exposure) are explicitly stated .
Q. What spectroscopic techniques are most effective for distinguishing pelargonidin chloride from structurally similar anthocyanins?
- Methodological Answer :
- LC-ESI-MS/MS differentiates based on fragmentation patterns (e.g., m/z 271 for pelargonidin aglycone vs. m/z 303 for cyanidin).
- FT-IR spectroscopy identifies functional groups (e.g., O–H stretching at 3400 cm⁻¹ and C=O vibrations at 1650 cm⁻¹) .
- Circular Dichroism (CD) can resolve stereochemical differences in glycosylated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant activity values for pelargonidin chloride across studies?
- Methodological Answer :
- Meta-analysis : Compare experimental variables (e.g., DPPH/ABTS assay protocols, solvent systems, control baselines) across studies to identify methodological discrepancies .
- Standardize assays : Replicate results under controlled conditions (e.g., same molar concentrations, pH, and incubation times).
- Cross-validate with alternative methods (e.g., FRAP, ORAC) to assess consistency .
- Report findings using FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure robustness .
Q. What strategies optimize pelargonidin chloride’s bioavailability in in vitro and in vivo models for pharmacological studies?
- Methodological Answer :
- Encapsulation : Use nanoemulsions (e.g., chitosan or liposomal carriers) to enhance solubility and intestinal absorption. Characterize particle size via Dynamic Light Scattering (DLS) .
- Permeability assays : Employ Caco-2 cell monolayers with LC-MS quantification to measure apical-to-basolateral transport .
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½ in rodent models .
Q. How can researchers address challenges in quantifying pelargonidin chloride in complex biological matrices (e.g., blood, plant tissues)?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with polymeric sorbents (e.g., Oasis HLB) to remove interferents .
- Advanced chromatography : Optimize UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD < 0.1 ng/mL) .
- Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement .
Guidelines for Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
